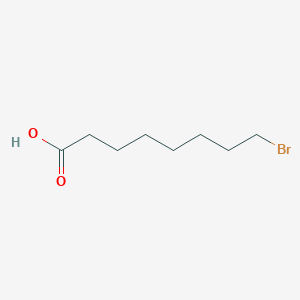

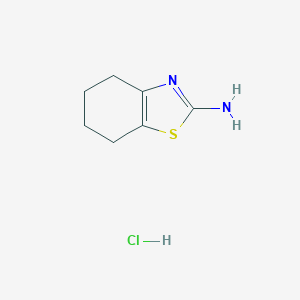

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

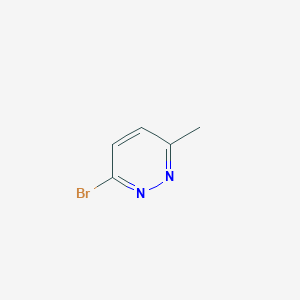

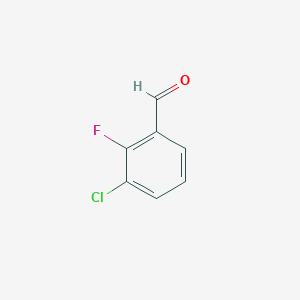

The compound 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The tetrahydro prefix indicates that the benzene ring is saturated, having four additional hydrogen atoms, making it a part of the tetrahydrobenzothiazole class of compounds. These compounds are of interest due to their pharmacological properties, particularly as dopamine agonists, which are substances that activate dopamine receptors .

Synthesis Analysis

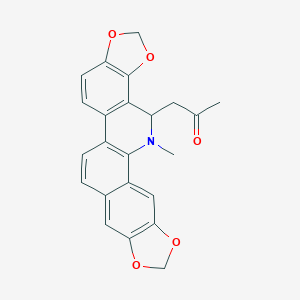

The synthesis of 4,5,6,7-tetrahydrobenzothiazole derivatives has been explored in various studies. One such derivative, 4,5,6,7-tetrahydro-6-[4-(2-pyridinyl)-1-piperazinyl]-2-benzothiazolamine, was synthesized and its enantiomers were resolved. This compound was found to be a centrally active dopamine agonist, with both enantiomers showing comparable dopaminergic efficacy, which is unusual as stereoselectivity is often observed in the interaction with dopamine receptors .

Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydrobenzothiazole derivatives is characterized by the presence of a saturated benzene ring fused to a thiazole ring. The specific substituents on the benzothiazole core can significantly influence the biological activity and selectivity of these compounds. For instance, the presence of a pyridinyl-piperazinyl group in the aforementioned derivative contributes to its activity as a dopamine agonist .

Chemical Reactions Analysis

The reactivity of 4,5,6,7-tetrahydrobenzothiazole derivatives can be manipulated to produce various isomers of related compounds. For example, (4,5,6,7-tetrahydroindol-2-yl)alkynes can be cyclized with hydroxylamine to yield either 3- or 5-(4,5,6,7-tetrahydroindol-2-yl)isoxazoles. The regioselectivity of this cyclization can be controlled by the acidity of the reaction mixture, with acetic acid favoring the formation of 3-isomers and neutral conditions favoring 5-isomers .

Physical and Chemical Properties Analysis

Benzothiazole derivatives exhibit a range of physical and chemical properties that make them suitable for various applications, including as corrosion inhibitors. Two such derivatives were synthesized and studied for their corrosion inhibiting effects against steel in a 1 M HCl solution. These compounds demonstrated high inhibition efficiencies and could adsorb onto steel surfaces through both physical and chemical means. The study of their properties was complemented by quantum chemical calculations using density functional theory (DFT), which helped to establish a correlation between theoretical predictions and experimental results .

Applications De Recherche Scientifique

Heterocyclic Synthesis Applications

Benzothiazole Derivatives as Building Blocks : Benzothiazole-2-ylacetonitriles were utilized in the synthesis of new benzothiazolyl-1,2,3-triazole amines and -1,2,3-triazol-4-yl-1,3,4-thiadiazole-5-ylamines, indicating the use of benzothiazole derivatives as precursors in heterocyclic synthesis (Badahdah, 2008).

Corrosion Inhibition

Enhanced Corrosion Inhibition : Benzothiazole derivatives showed significant inhibition efficiency against steel corrosion, demonstrating their potential as corrosion inhibitors in acidic environments (Hu et al., 2016), (Hür et al., 2011).

Pharmaceutical Research

Microbial Studies : 2-Amino substituted benzothiazole derivatives were synthesized and tested for their antibacterial and antifungal activities, showcasing their potential in pharmaceutical applications (Patel & Agravat, 2007).

Anticancer Activity : Novel 4-thiazolidinones containing benzothiazole moiety were synthesized and showed anticancer activity on various cancer cell lines, indicating their therapeutic potential (Havrylyuk et al., 2010).

Anticonvulsant Agents : 2-Aminobenzothiazole derivatives were synthesized and evaluated as anticonvulsant agents, demonstrating their potential in addressing the toxicity of current anticonvulsant medications (Singh et al., 2022).

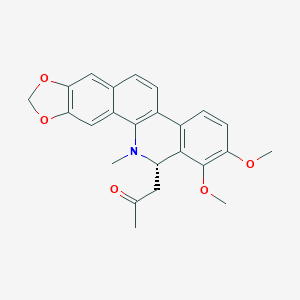

Atypical Antipsychotic Activity : 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives were synthesized and showed dopamine D2 and serotonin 5HT2 antagonistic activity, indicating their potential for atypical antipsychotic activity (Gawai et al., 2019).

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQLOFQYFKYTJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384953 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride | |

CAS RN |

15951-21-0 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15951-21-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)